molecular formula C18H20N2O2 B2997722 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide CAS No. 882749-32-8

2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2997722
CAS RN: 882749-32-8
M. Wt: 296.37
InChI Key: GVUUFGQAHSYARO-UHFFFAOYSA-N
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Description

“2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the linear formula C18H20N2O2 . It has a molecular weight of 296.372 . This compound is listed in the Sigma-Aldrich catalog .


Molecular Structure Analysis

The molecular structure of “2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide” is defined by its linear formula C18H20N2O2 . For a more detailed structural analysis, specialized software or databases that provide 3D molecular structures would be needed.


Physical And Chemical Properties Analysis

The compound “2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide” has a predicted density of 1.186±0.06 g/cm3 . More detailed physical and chemical properties might be available in specialized chemical databases or safety data sheets.

Scientific Research Applications

Anti-Cancer Activity

The compound has been found to have anti-cancer activity . It has been used in the synthesis of novel quinoline sulfonamide derivatives, which have shown significant in vitro cytotoxic activities against tumor cell lines . One of these derivatives, compound D13, exhibited a strong inhibitory effect on the proliferation of HeLa cells .

Tubulin Polymerization Inhibitor

This compound has been identified as a tubulin polymerization inhibitor . Tubulin polymerization is a process that is heavily dependent on the dynamic instability of tubulins/microtubules involved in polymerization and depolymerization . This makes it a potential target for cancer treatment .

Fungicide

The compound has been used in the design and synthesis of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which have shown substantial and broad spectrum antifungal activities against various phytopathogenic fungi .

EGFR Tyrosine Kinase Inhibitor

A series of 3,4-dihydro-2H-[1,4]oxazino[2,3-f]quinazolin-derivatives, which include this compound, have been designed, synthesized, and evaluated as potent EGFR tyrosine kinase inhibitors . These compounds have shown significant inhibitory activities against EGFRwt kinase .

Treatment of Alzheimer’s Disease

The compound has been used in the design, synthesis, and biological evaluation of new 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives as multifunctional agents for the treatment of Alzheimer’s Disease .

Antileishmanial Efficacy

A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, which include this compound, have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Safety And Hazards

Specific safety and hazard information for “2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide” is not available in the resources I have access to. For detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-16-10-8-15(9-11-16)19-18(21)13-20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUUFGQAHSYARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide

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